N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that features both indole and triazole moieties. These structures are significant in medicinal chemistry due to their biological activities and potential therapeutic applications. The indole ring is a common motif in many natural products and pharmaceuticals, while the triazole ring is known for its stability and ability to participate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps:
Formation of the Indole Derivative: The indole moiety can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Hydroxyethyl Group: The hydroxyethyl group can be introduced through a nucleophilic substitution reaction, where an appropriate leaving group is replaced by a hydroxyethyl group.
Formation of the Triazole Ring: The triazole ring is often formed via a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition, which involves the reaction of an azide with an alkyne.
Coupling of the Indole and Triazole Moieties: The final step involves coupling the indole derivative with the triazole ring, typically through an amide bond formation using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The indole and triazole rings can participate in electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Reagents like PCC (pyridinium chlorochromate) or KMnO₄ (potassium permanganate) can be used.
Reduction: Common reducing agents include NaBH₄ (sodium borohydride) and LiAlH₄ (lithium aluminium hydride).
Substitution: Conditions vary depending on the specific substitution but often involve strong acids or bases to facilitate the reaction.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group would yield a ketone or aldehyde, while reduction of a carbonyl group would produce an alcohol.
Scientific Research Applications
N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and synthetic methodologies.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Medicine: Due to its potential biological activities, it is investigated for therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The indole moiety can mimic natural substrates or inhibitors, while the triazole ring can enhance binding affinity and specificity. This dual functionality allows the compound to modulate various biochemical pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-hydroxyethyl)-1H-indole-3-carboxamide: Similar structure but lacks the triazole ring.
1-methyl-1H-1,2,3-triazole-4-carboxamide: Contains the triazole ring but lacks the indole moiety.
Indole-3-carboxamide derivatives: Various derivatives with different substituents on the indole ring.
Uniqueness
N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is unique due to the combination of the indole and triazole rings, which provides a versatile scaffold for interaction with biological targets. This combination enhances its potential for diverse applications in medicinal chemistry and drug development.
Properties
IUPAC Name |
N-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]-1-methyltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O2/c1-19-8-11(10-5-3-4-6-13(10)19)14(21)7-16-15(22)12-9-20(2)18-17-12/h3-6,8-9,14,21H,7H2,1-2H3,(H,16,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJMREZBTRLWJBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(CNC(=O)C3=CN(N=N3)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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